5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid
Description
This compound belongs to the thienopyridine class, characterized by a fused thiophene-pyridine ring system. Its structure includes a benzyloxycarbonyl (Cbz) group at position 5 and a carboxylic acid moiety at position 4 (Figure 1). The molecular formula is C₁₇H₁₅NO₄S, with a molecular weight of 329.37 g/mol . It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing antiplatelet agents and other heterocyclic derivatives. The Cbz group acts as a protective moiety for amines, while the carboxylic acid enhances solubility and facilitates further functionalization.
Properties
IUPAC Name |
5-phenylmethoxycarbonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-15(19)14-12-7-9-22-13(12)6-8-17(14)16(20)21-10-11-4-2-1-3-5-11/h1-5,7,9,14H,6,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMALNSCBVXOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1SC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339529-82-6 | |
| Record name | 5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. One common method involves the condensation of a benzyloxycarbonyl group with a thieno-pyridine precursor. The reaction typically requires a base catalyst and is performed under controlled temperature conditions to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of 5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid involves scalable synthesis processes. This often includes the use of high-pressure reactors and automated systems to manage reaction times, temperatures, and the purification of final products to achieve high yields and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three reactive sites:
-
Benzyloxycarbonyl (Cbz) group (carbamate protecting group)
-
Thieno[3,2-c]pyridine scaffold
-
Carboxylic acid moiety
Deprotection of the Benzyloxycarbonyl Group
The Cbz group is cleavable under catalytic hydrogenation or acidic conditions:
Key Applications :
-
The deprotected amine is pivotal for further functionalization, such as peptide coupling (e.g., in kinase inhibitor synthesis) .
Carboxylic Acid Derivative Formation
The carboxylic acid participates in standard acyl transfer reactions:
Example :
In kinase inhibitor synthesis, the acid is converted to an active ester (e.g., pentafluorophenyl ester) for coupling with amines .
Electrophilic Substitution on the Thienopyridine Core
The sulfur-containing heterocycle undergoes halogenation and cross-coupling:
Note :
Reductive Functionalization
The saturated 4H,5H,6H,7H-thienopyridine scaffold allows for reductive modifications:
Stability and Handling
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptor proteins. Its unique structure allows it to bind selectively to these targets, inhibiting or modifying their activity. The presence of both hydrophobic and hydrophilic regions enables it to traverse cellular membranes and engage in intracellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thienopyridine Derivatives
5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-3-carboxylic Acid
- Structure : tert-Butoxycarbonyl (Boc) at position 5; carboxylic acid at position 3.
- Molecular Formula: C₁₃H₁₇NO₄S; Molecular Weight: 283.34 g/mol .
- Key Differences: The Boc group offers superior stability under acidic conditions compared to the benzyloxycarbonyl group, which is sensitive to hydrogenolysis . Positional isomerism (carboxylic acid at position 3 vs.
Prasugrel (5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate)
- Structure : Cyclopropyl-fluorophenyl ketone at position 5; acetate at position 2.
- Molecular Formula: C₂₀H₂₀FNO₃S; Molecular Weight: 373.44 g/mol .
- Key Differences :
4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic Acid
- Structure: Ketone-linked butanoic acid at position 4.
- Molecular Formula: C₁₂H₁₃NO₃S; Molecular Weight: 263.30 g/mol .
Physicochemical and Pharmacological Properties
| Compound | Solubility (aq.) | LogP | Bioactivity (IC₅₀) | Key Applications |
|---|---|---|---|---|
| 5-[(Benzyloxy)carbonyl]-4-carboxylic acid | Moderate | 2.1 | N/A | Synthetic intermediate |
| 5-[(tert-Butoxy)carbonyl]-3-carboxylic acid | Low | 1.8 | N/A | Protected intermediate |
| Prasugrel | Low | 3.5 | 0.1 μM (P2Y₁₂) | Antiplatelet therapy |
| 4-Oxo-butanoic acid derivative | High | 0.9 | Under study | Metabolic research |
- Solubility: The carboxylic acid group in all derivatives improves aqueous solubility compared to non-polar analogs.
- LogP : Prasugrel’s higher lipophilicity correlates with enhanced membrane penetration and oral bioavailability .
Biological Activity
5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H15NO4S
- Molecular Weight : 317.07217 Da
- SMILES Notation : C1CN(C(C2=C1SC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Biological Activity Overview
While specific literature on the biological activity of this compound is limited, related compounds in the thieno[3,2-c]pyridine class have been studied for various pharmacological effects. These include:
- Anticancer Activity : Compounds with similar structures have shown potential as inhibitors of key pathways involved in cancer cell proliferation. For instance, thieno[3,2-c]pyridines have been reported to exhibit activity against PI3Kα, a critical enzyme in cancer progression .
- Antimicrobial Properties : Research indicates that thieno derivatives may possess antimicrobial activity. The structural features of these compounds often contribute to their interaction with biological targets such as enzymes and receptors .
The mechanism of action for compounds in this class typically involves:
- Enzyme Inhibition : Many thieno derivatives act as enzyme inhibitors by binding to active sites or allosteric sites, thus modulating enzymatic activity.
- Cellular Interaction : The compound may interact with cellular receptors or signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- Anticancer Studies : A study evaluating various thieno derivatives indicated that certain modifications enhanced their inhibitory effects on cancer cell lines. For example, compounds with specific substitutions showed IC50 values in the low micromolar range against various cancer types .
- Antimicrobial Evaluation : Related research has demonstrated that thieno compounds exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. The effectiveness often correlates with structural modifications that enhance lipophilicity or hydrogen bonding capabilities .
Data Table of Biological Activities
| Activity Type | Compound Class | Notable Findings |
|---|---|---|
| Anticancer | Thieno derivatives | Inhibitory effects on PI3Kα; IC50 values < 1 µM |
| Antimicrobial | Thieno derivatives | Effective against gram-positive and negative bacteria |
| Enzyme Inhibition | Thieno[3,2-c]pyridine derivatives | Modulation of key enzymes involved in cancer pathways |
Scientific Research Applications
Medicinal Chemistry
The compound's thieno[3,2-c]pyridine structure is known for its biological activity. Research indicates that derivatives of thieno[3,2-c]pyridine exhibit antitumor and anti-inflammatory properties. The benzyloxycarbonyl group further enhances these properties by improving the pharmacokinetic profile of the molecule.
Case Studies
- Antitumor Activity : Studies have shown that thieno[3,2-c]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine have been tested against various cancer cell lines with promising results.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization and modification to create more complex molecules.
Applications in Synthesis
- Synthesis of Novel Compounds : The compound can be used to synthesize other biologically active molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions.
Materials Science
The unique properties of 5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine make it suitable for applications in materials science. Its ability to form stable complexes can be exploited in creating new materials with specific electronic or optical properties.
Potential Uses
- Conductive Polymers : There is potential for this compound to be incorporated into conductive polymer matrices for use in electronic devices.
Q & A
Q. Table 1: Protecting Group Comparison
| Protecting Group | Reagent | Deprotection Method | Yield (%) | Reference |
|---|---|---|---|---|
| Cbz | Benzyl chloroformate | H₂/Pd-C | 85–90 | |
| Boc | Boc-anhydride | TFA/DCM | 75–80 |
Basic: How can purity and structural integrity of this compound be validated?
Answer:
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% TFA. Retention time and UV absorption (λ = 254 nm) help confirm purity (≥95%) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ = 283.34 for Boc-protected analogs) .
- NMR : ¹H NMR in DMSO-d₆ should show characteristic peaks: δ 7.3–7.5 (benzyl aromatic protons) and δ 3.5–4.2 (thienopyridine CH₂ groups) .
Advanced: How to resolve contradictions in enantiomeric activity data for thienopyridine analogs?
Answer:
- Chiral Separation : Use Chiralcel OD-H columns with hexane:isopropanol (80:20) to resolve enantiomers. Prasugrel analogs showed baseline separation (Rₛ > 1.5) under these conditions .
- Racemization Studies : Monitor enantiomer stability via time-dependent HPLC. For example, prasugrel racemizes rapidly in aqueous solutions, necessitating low-temperature storage .
Q. Table 2: CSP Column Performance
| Chiral Column | Mobile Phase | Resolution (Rₛ) | Reference |
|---|---|---|---|
| Chiralcel OD-H | Hexane:isopropanol (80:20) | 1.8 | |
| Chiralpak AD-H | Ethanol:methanol (90:10) | 0.9 |
Advanced: How to design stability studies for metabolic profiling of thienopyridine derivatives?
Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH at 37°C. Monitor degradation via LC-MS/MS. Prasugrel analogs form glucuronide metabolites (e.g., m/z 589.1 → 413.0 fragmentation) .
- pH Stability : Test in buffers (pH 1–9) to identify labile functional groups. The Cbz group is stable in acidic conditions but hydrolyzes under basic conditions (pH > 10) .
Advanced: What mechanistic insights guide the evaluation of radical quenching activity in thienopyridine derivatives?
Answer:
- DPPH Assay : Dissolve the compound in ethanol and mix with DPPH (0.1 mM). Measure absorbance at 517 nm. HTC (a thieno analog) showed 70% quenching at 50 µM, suggesting hydrogen atom transfer (HAT) dominance .
- Kinetic Studies : Use stopped-flow spectroscopy to differentiate single electron transfer (SET) vs. HAT mechanisms. Thienopyridines with electron-rich sulfur atoms favor SET pathways .
Advanced: How to address low yields in multi-step syntheses of Cbz-protected thienopyridines?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
